molecular formula C17H21N3O3 B5704253 N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

カタログ番号 B5704253
分子量: 315.37 g/mol
InChIキー: XWQAQECFQFCVCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide, also known as CHQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CHQ belongs to the class of quinazoline derivatives and has been studied for its ability to modulate various biological pathways.

作用機序

The mechanism of action of N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs). N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been shown to modulate the activity of various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to modulate the activity of the immune system by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects
N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide inhibits the activity of COX-2, MMPs, and PDEs, which are involved in inflammation and cancer progression. N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. In vivo studies have shown that N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has anti-inflammatory and anti-cancer activities. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

実験室実験の利点と制限

One advantage of using N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its ability to modulate multiple pathways, making it a potentially useful tool for studying complex biological processes. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have low toxicity in animal studies. However, one limitation of using N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.

将来の方向性

There are several potential future directions for research on N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. One area of interest is its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide may have potential as a treatment for viral infections, such as COVID-19. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide and its potential therapeutic applications.

合成法

The synthesis of N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves the condensation reaction between 2-aminobenzamide and cyclohexanone in the presence of acetic acid and sodium acetate. The resulting product is then treated with ethyl chloroformate and triethylamine to yield N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. The yield of N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is around 60%, and the purity can be improved by recrystallization.

科学的研究の応用

N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been studied for its potential therapeutic properties in various areas of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been studied for its ability to modulate the immune system and as a potential treatment for autoimmune diseases. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases.

特性

IUPAC Name

N-cyclohexyl-3-ethyl-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-20-16(22)13-9-8-11(10-14(13)19-17(20)23)15(21)18-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQAQECFQFCVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。